3,4-Dihydro-2H-benzo[b]oxepin-5-one
Overview
Description
3,4-Dihydro-2H-benzo[b]oxepin-5-one is a chemical compound with the molecular formula C10H10O2 . It is used for research and development purposes .
Synthesis Analysis
An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . This methodology has been applied to the synthesis of key intermediates of drug candidates .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-benzo[b]oxepin-5-one consists of a benzene ring fused with an oxepin ring. The oxepin ring is a seven-membered ring with one oxygen atom .Physical And Chemical Properties Analysis
3,4-Dihydro-2H-benzo[b]oxepin-5-one has a boiling point of 100-130 °C (under a pressure of 4 Torr) and a density of 1.155 g/cm3 at 21.5 °C . It should be stored in a dry place at room temperature .Scientific Research Applications
Synthesis of Complex Compounds
3,4-Dihydro-2H-benzo[b]oxepin-5-one serves as a key intermediate in the synthesis of complex chemical structures. It has been used in the synthesis of Benzo[b]pyrano[2,3-d]oxepines and Dibenzo[b,d]oxepines, demonstrating its versatility in chemical reactions (Tandon et al., 2009). This compound's role in synthesizing diverse structures underscores its importance in chemical research.
Inhibitory Activities in Protein-Tyrosine Kinases (PTKs)
In a study by Li et al. (2017), novel derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one were synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs). These derivatives showed effectiveness in inhibiting ErbB1 and ErbB2, highlighting the potential of 3,4-Dihydro-2H-benzo[b]oxepin-5-one derivatives in medicinal chemistry and drug discovery (Li et al., 2017).
Development of Oxygen Heterocycles
The compound has been a focus in the development of new methods for preparing oxygen heterocycles, a class of biologically important compounds. Studies have shown that gold-catalyzed reactions involving 3,4-Dihydro-2H-benzo[b]oxepin-5-one can lead to the efficient synthesis of these heterocycles, suggesting potential in pharmaceutical research (Sze et al., 2011).
Synthesis of Helical Structures
The compound has been used in the synthesis of 'S' shaped dioxathia- and oxadithiahelicenes, showcasing its ability to form helical structures with significant potential in materials science and molecular engineering (Maurya et al., 2012).
Contribution to Olfactory Research
3,4-Dihydro-2H-benzo[b]oxepin-5-one derivatives have been synthesized and studied for their olfactory properties. The understanding of these properties can contribute to the development of new fragrances and odorants (Kraft et al., 2010).
Safety And Hazards
The compound is classified under GHS07 for safety, with the signal word “Warning”. The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
3,4-dihydro-2H-1-benzoxepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTMEDNZPJADJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311279 | |
Record name | 3,4-Dihydro-2H-benzo[b]oxepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-benzo[b]oxepin-5-one | |
CAS RN |
6786-30-7 | |
Record name | 6786-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydro-2H-benzo[b]oxepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.